tert-butyl 5-[3-(2-methoxyethoxy)propanoylamino]-1H-pyrazole-4-carboxylate
Description
Tert-butyl 5-[3-(2-methoxyethoxy)propanoylamino]-1H-pyrazole-4-carboxylate is a complex organic compound that features a pyrazole ring substituted with various functional groups
Properties
IUPAC Name |
tert-butyl 5-[3-(2-methoxyethoxy)propanoylamino]-1H-pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O5/c1-14(2,3)22-13(19)10-9-15-17-12(10)16-11(18)5-6-21-8-7-20-4/h9H,5-8H2,1-4H3,(H2,15,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZNPVZLQKWCGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(NN=C1)NC(=O)CCOCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-[3-(2-methoxyethoxy)propanoylamino]-1H-pyrazole-4-carboxylate typically involves multiple steps, starting from readily available starting materials
Formation of the Pyrazole Ring: This step often involves the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions to form the pyrazole ring.
Introduction of the tert-Butyl Ester: The tert-butyl ester group can be introduced through esterification reactions using tert-butyl alcohol and an appropriate acid catalyst.
Attachment of the 3-(2-Methoxyethoxy)propanoylamino Group: This step involves the reaction of the pyrazole intermediate with 3-(2-methoxyethoxy)propanoic acid or its derivatives under coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-[3-(2-methoxyethoxy)propanoylamino]-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing esters to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Tert-butyl 5-[3-(2-methoxyethoxy)propanoylamino]-1H-pyrazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the development of novel materials with unique properties, such as polymers or coatings.
Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of tert-butyl 5-[3-(2-methoxyethoxy)propanoylamino]-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting downstream signaling pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 5-[3-(2-hydroxyethoxy)propanoylamino]-1H-pyrazole-4-carboxylate: Similar structure but with a hydroxyethoxy group instead of a methoxyethoxy group.
tert-Butyl 5-[3-(2-ethoxyethoxy)propanoylamino]-1H-pyrazole-4-carboxylate: Similar structure but with an ethoxyethoxy group.
Uniqueness
Tert-butyl 5-[3-(2-methoxyethoxy)propanoylamino]-1H-pyrazole-4-carboxylate is unique due to its specific functional groups, which can impart distinct chemical and biological properties. The presence of the methoxyethoxy group may influence its solubility, reactivity, and interaction with biological targets compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
